4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 477853-95-5
VCID: VC2799815
InChI: InChI=1S/C17H10FN3O/c18-13-8-6-11(7-9-13)15-14(10-19)17(22)21-16(20-15)12-4-2-1-3-5-12/h1-9H,(H,20,21,22)
SMILES: C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)F
Molecular Formula: C17H10FN3O
Molecular Weight: 291.28 g/mol

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile

CAS No.: 477853-95-5

Cat. No.: VC2799815

Molecular Formula: C17H10FN3O

Molecular Weight: 291.28 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile - 477853-95-5

Specification

CAS No. 477853-95-5
Molecular Formula C17H10FN3O
Molecular Weight 291.28 g/mol
IUPAC Name 4-(4-fluorophenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C17H10FN3O/c18-13-8-6-11(7-9-13)15-14(10-19)17(22)21-16(20-15)12-4-2-1-3-5-12/h1-9H,(H,20,21,22)
Standard InChI Key LLMSUJXULUWKCE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)F
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile is a heterocyclic compound featuring a pyrimidine ring with multiple functional group substitutions. The structure contains a central pyrimidine core with specific substituents at key positions: a 4-fluorophenyl group at position 4, a hydroxyl group at position 6, a phenyl group at position 2, and a carbonitrile (cyano) group at position 5. This arrangement of electron-withdrawing and electron-donating groups creates a unique electronic distribution that contributes to the compound's chemical reactivity and biological interactions.

The compound exists in tautomeric forms, with the hydroxyl group at position 6 in equilibrium with its keto form, allowing it to be alternatively named as 4-(4-fluorophenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile. This tautomerism impacts the compound's hydrogen-bonding capabilities and consequently its interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile provide insights into its potential applications and behavior in biological systems. Table 1 summarizes the key properties of this compound:

Table 1: Key Properties of 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile

PropertyValue
IUPAC Name4-(4-fluorophenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
Molecular FormulaC17H10FN3O
Molecular Weight291.28 g/mol
CAS Number477853-95-5
InChI KeyLLMSUJXULUWKCE-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)F

The compound's molecular structure includes three nitrogen atoms, one oxygen atom, and one fluorine atom, contributing to its ability to form hydrogen bonds and interact with various biological targets. The presence of aromatic rings enhances its lipophilicity, while the polar functional groups (hydroxyl, cyano) contribute to its hydrophilicity, creating a balanced profile for potential drug development.

Relationship to Pyrimidine Derivatives

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile belongs to the broader class of pyrimidine-5-carbonitriles, which have gained significant attention in medicinal chemistry. The pyrimidine scaffold is a privileged structure in drug discovery, serving as the foundation for numerous clinically important compounds, including antimicrobials, anticancer agents, and anti-inflammatory drugs .

Within the pyrimidine-5-carbonitrile family, the specific substitution pattern of this compound distinguishes it from related structures like 4-hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile . The presence of the fluorine atom at the para position of the phenyl ring at position 4 is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.

Synthesis Methods

Principal Synthetic Routes

The synthesis of 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile can be approached through several established methods for pyrimidine-5-carbonitriles. Based on the literature, the following synthetic pathways are most relevant:

  • Condensation of α-cyano ketones: The reaction between benzoyl acetonitrile, 4-fluorobenzaldehyde, and urea or guanidine derivatives can yield the target compound. This reaction typically proceeds through initial condensation followed by cyclization to form the pyrimidine ring .

  • Microwave-assisted synthesis: Modern approaches utilize microwave irradiation to enhance reaction efficiency. The reaction of benzoyl acetonitrile with 4-fluorobenzaldehyde and amidine derivatives under microwave conditions can significantly improve yields and reduce reaction times .

  • From malononitrile and substituted aldehydes: Another approach involves the reaction of malononitrile with appropriate aldehydes and urea in the presence of catalysts such as ammonium chloride or potassium carbonate .

Reaction Conditions and Optimization

The synthesis of pyrimidine-5-carbonitriles, including 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile, requires specific reaction conditions to achieve optimal yields and purity. Table 2 summarizes typical reaction conditions based on synthetic route:

Table 2: Reaction Conditions for Synthesis of Pyrimidine-5-carbonitriles

Synthetic RouteSolventTemperatureCatalystReaction TimeTypical Yield
α-cyano ketone methodDMF120°CNa₂CO₃30-60 min34-86%
Microwave-assistedVariousVariable (600W)Base catalyst20-45 minUp to 90%
Malononitrile methodEthanol/Oil bath80-90°CNH₄Cl or K₂CO₃2-4 hoursVariable

Optimization of reaction conditions has been extensively studied, with microwave irradiation emerging as a particularly effective approach. When microwave power is increased from 150 watts to 600 watts, both reaction yields and efficiency improve significantly, with yields reaching up to 90% under optimal conditions .

Purification and Characterization

Following synthesis, purification of 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile typically involves recrystallization from appropriate solvents or column chromatography. Characterization is commonly performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

These analytical techniques confirm the structural integrity and purity of the synthesized compound, which is essential for subsequent biological evaluation and potential applications.

Biological Activities

Anticancer Properties

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile has demonstrated significant anticancer potential in preliminary studies. Research indicates that the compound exhibits potent growth inhibition against various cancer cell lines, with IC50 values reported in the nanomolar range for certain cell types, particularly L1210 mouse leukemia cells.

The anticancer mechanisms of this compound are multifaceted and include:

  • Disruption of nucleotide synthesis pathways, critical for rapidly dividing cancer cells

  • Induction of apoptosis through multiple cellular signaling pathways

  • Cell cycle arrest, preventing cancer cell proliferation

Table 3: Anticancer Activity Profile

Cell LineIC50 ValuePrimary MechanismSecondary Effects
L1210 Mouse Leukemia<50 nMInhibition of nucleotide synthesisApoptosis induction
Various cancer cell linesVariableCell cycle arrestDisruption of cellular signaling
Xenograft modelsNot fully quantifiedTumor regressionReduced metastatic potential

Preclinical studies using xenograft models have demonstrated that treatment with this compound results in significant tumor regression compared to control groups, highlighting its potential as an anticancer agent.

Enzyme Inhibition Profile

The enzyme inhibitory properties of 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile contribute significantly to its biological activities. Studies indicate that the compound can inhibit specific kinases involved in cancer cell proliferation pathways. This enzyme inhibition profile suggests potential applications in targeted cancer therapy.

The compound's structure, particularly the cyano group at position 5 and the fluorophenyl moiety, appears to play crucial roles in its interaction with enzyme active sites. The fluorine substitution often enhances binding affinity and selectivity for specific enzyme targets by altering the electronic properties of the molecule.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on pyrimidine-5-carbonitriles provide insights into how structural modifications affect biological activity. For 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile, several key structure-activity relationships can be identified:

  • The pyrimidine core is essential for biological activity, serving as a scaffold for proper spatial arrangement of substituents.

  • The fluorine substituent at the para position of the phenyl ring enhances metabolic stability and may improve target binding through electronic effects.

  • The hydroxyl group at position 6 participates in hydrogen bonding with target proteins and contributes to the compound's solubility profile.

  • The cyano group at position 5 serves as a hydrogen bond acceptor and influences the electronic distribution across the molecule.

Comparison with related compounds like 4-hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile suggests that substitutions on the phenyl rings can significantly modulate activity and selectivity .

Pharmacokinetics and Toxicology

Absorption and Distribution

The pharmacokinetic properties of 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile contribute to its potential as a therapeutic agent. Studies indicate that the compound exhibits favorable absorption and distribution characteristics, likely due to its balanced lipophilic-hydrophilic properties.

The presence of the fluorophenyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability. Meanwhile, the hydroxyl and cyano groups provide sites for hydrogen bonding interactions with biological targets and transporters, influencing its distribution throughout the body.

Metabolism and Excretion

Metabolism of the compound likely proceeds through:

  • Phase I reactions, including oxidation of the hydroxyl group and potential N-dealkylation

  • Phase II conjugation reactions, particularly glucuronidation and sulfation

The specific metabolic pathways and excretion routes would require dedicated pharmacokinetic studies for complete characterization.

Toxicity Assessment

Key aspects of toxicity assessment would include:

  • Acute and chronic toxicity studies in multiple species

  • Genotoxicity and carcinogenicity evaluation

  • Reproductive and developmental toxicity assessment

  • Organ-specific toxicity, particularly focusing on liver and kidney effects

The favorable preliminary toxicity profile provides encouragement for further investigation into the therapeutic potential of this compound.

Research Applications and Future Directions

Structure Optimization Strategies

Based on current understanding of structure-activity relationships, several optimization strategies can be pursued to enhance the efficacy and pharmacokinetic properties of 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile:

  • Modification of the fluorophenyl group, exploring alternative halogen substitutions or multiple fluorine atoms to optimize lipophilicity and binding affinity.

  • Investigation of bioisosteric replacements for the hydroxyl group at position 6 to enhance metabolic stability while maintaining hydrogen bonding capabilities.

  • Exploration of extended conjugation systems to modulate electronic properties and potentially enhance target selectivity.

  • Development of prodrug approaches to improve solubility, bioavailability, and targeted delivery.

Future Research Directions

Future research on 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile should focus on several key areas:

  • Detailed mechanism of action studies to elucidate precise molecular targets and signaling pathways affected by the compound.

  • Comprehensive pharmacokinetic and pharmacodynamic profiling to optimize dosing regimens for potential therapeutic applications.

  • Combination therapy investigations to explore potential synergistic effects with established anticancer agents.

  • Development of targeted delivery systems to enhance tumor specificity and reduce potential systemic toxicity.

  • Exploration of additional therapeutic applications beyond cancer, based on the compound's enzyme inhibitory properties and structural features.

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